molecular formula C62H111N11O12 B8054896 30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-me thylamino-6,9,18,24-tetrakis(2-methylpropyl)-3,21-dipropan-2-yl-1-oxa- 4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17 ,20,23,26,29,32-undecone

30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-me thylamino-6,9,18,24-tetrakis(2-methylpropyl)-3,21-dipropan-2-yl-1-oxa- 4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17 ,20,23,26,29,32-undecone

Cat. No.: B8054896
M. Wt: 1202.6 g/mol
InChI Key: QEKLELUAISGHEL-IMVLJIQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isocyclosporin A is an isomer of cyclosporin A, a peptide secondary metabolite derived from fungi. Cyclosporin A is widely known for its immunosuppressive properties, primarily used in transplantation surgery to prevent organ rejection. Isocyclosporin A is formed through an N → O peptidyl shift in cyclosporin A, initiated by the β-hydroxyl group present in the side chain of the amino acid MeBmt .

Preparation Methods

Isocyclosporin A can be prepared through the transesterification of cyclosporin A. The process involves the use of methanesulfonic acid as a catalyst in various nonaqueous solvents. The rate of isomerization is influenced by the choice of solvent, with tetrahydrofuran showing diminished side reactions compared to alcoholic solvents . Industrial production methods focus on optimizing the reaction conditions to achieve high yields and purity of isocyclosporin A.

Chemical Reactions Analysis

Isocyclosporin A undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common reagents used in these reactions include methanesulfonic acid and various organic solvents. The major product formed from these reactions is isocyclosporin A itself, which can revert to cyclosporin A under certain conditions .

Scientific Research Applications

Isocyclosporin A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isocyclosporin A involves the inhibition of lymphokines such as interleukin-2, gamma-interferon, and osteoclast-activating factor at the transcription level. This inhibition prevents the activation and proliferation of immune cells, leading to immunosuppression. The compound interacts with a cytosolic receptor protein and affects several sub-cellular events, although the precise molecular mechanism remains to be fully elucidated .

Comparison with Similar Compounds

Isocyclosporin A is unique due to its formation through the N → O peptidyl shift in cyclosporin A. Similar compounds include:

Properties

IUPAC Name

30-ethyl-34-[(E)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52-50(63-18)56(78)66-43(26-2)58(80)68(19)33-48(74)69(20)44(29-34(3)4)55(77)67-49(38(11)12)61(83)70(21)45(30-35(5)6)54(76)64-41(16)53(75)65-42(17)57(79)71(22)46(31-36(7)8)59(81)72(23)47(32-37(9)10)60(82)73(24)51(39(13)14)62(84)85-52/h25,27,34-47,49-52,63H,26,28-33H2,1-24H3,(H,64,76)(H,65,75)(H,66,78)(H,67,77)/b27-25+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKLELUAISGHEL-IMVLJIQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)C/C=C/C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1202.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59865-16-6
Record name Isocyclosporin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.